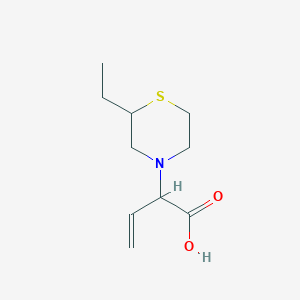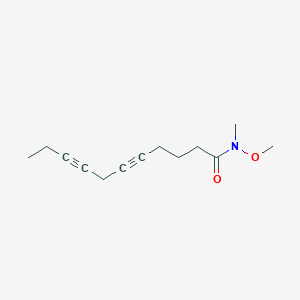
N-methoxy-N-methylundeca-5,8-diynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methylundeca-5,8-diynamide is a synthetic compound belonging to the class of alkylamides. Alkylamides are known for their diverse biological activities and are often found in natural sources such as plants. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and two triple bonds at positions 5 and 8 of the undecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methylundeca-5,8-diynamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undec-5,8-diyne and N-methoxy-N-methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or copper-based catalysts.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methylundeca-5,8-diynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
N-methoxy-N-methylundeca-5,8-diynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-methoxy-N-methylundeca-5,8-diynamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Cellular Membranes: Altering membrane permeability and affecting cellular functions.
Modulating Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-isobutyl-2,6,8-decatrienamide
- N-isobutyl-2-undecene-8,10-diynamide
- N-isobutyl-2,4,8,10,12-tetradecapentaenamide
Uniqueness
N-methoxy-N-methylundeca-5,8-diynamide is unique due to its specific structural features, such as the presence of methoxy and methyl groups and the positioning of the triple bonds. These characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-methoxy-N-methylundeca-5,8-diynamide |
InChI |
InChI=1S/C13H19NO2/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)16-3/h4,7,10-12H2,1-3H3 |
InChI Key |
XMVJTAQBBOBRQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC#CCCCC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


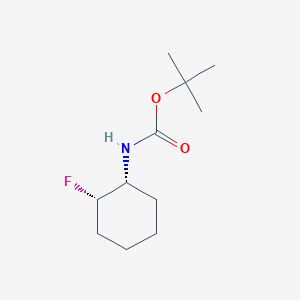



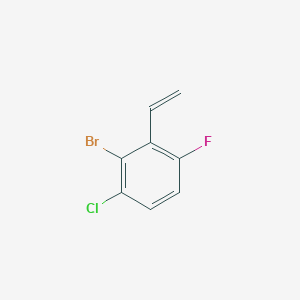
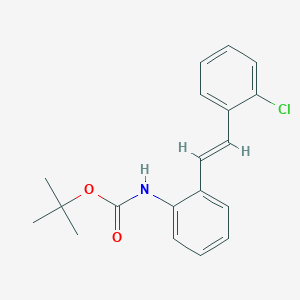




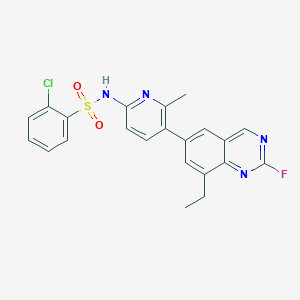
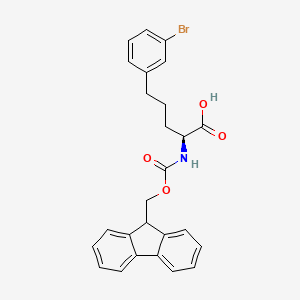
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
